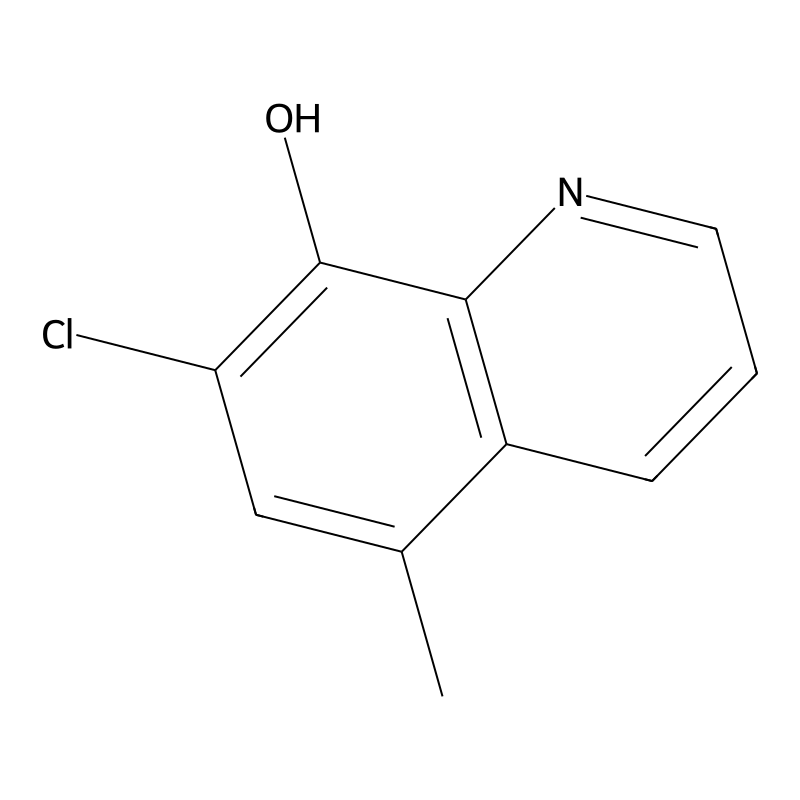

7-Chloro-5-methylquinolin-8-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Scientific research is often documented in peer-reviewed publications and chemical databases. A search of these resources using "7-Chloro-5-methylquinolin-8-ol" yielded no results in PubChem, a database of chemical information maintained by the National Institutes of Health , or in Google Scholar, a search engine for academic publications.

However, there is some information available on a similar molecule, 7-chloro-8-hydroxyquinoline. This molecule has been studied for its potential antibacterial and anticancer properties, but there is no mention of 7-Chloro-5-methylquinolin-8-ol in this context .

7-Chloro-5-methylquinolin-8-ol is a derivative of quinoline, characterized by a chlorine atom at the 7th position, a methyl group at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly due to the structural features that enhance its reactivity and interaction with biological targets. Quinoline derivatives are widely studied for their roles in pharmaceuticals, dyes, and agrochemicals.

- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The compound can be reduced to yield dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as amines or thiols are typically used in the presence of a base .

Research indicates that 7-Chloro-5-methylquinolin-8-ol exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains and fungi.

- Antiviral Activity: The compound has been investigated for potential antiviral effects, particularly against viruses that affect human health.

- Anticancer Potential: There is ongoing research into its efficacy in inhibiting cancer cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being explored .

The synthesis of 7-Chloro-5-methylquinolin-8-ol typically involves several steps:

- Starting Materials: Commonly synthesized from 5-chloro-2-methylphenol and ethyl acetoacetate.

- Cyclization: The initial reaction involves cyclization under basic conditions to form the quinoline structure.

- Chlorination: Subsequent chlorination steps enhance the compound's reactivity and yield the final product.

Modern methods may include microwave-assisted synthesis and solvent-free conditions to improve efficiency and reduce environmental impact .

7-Chloro-5-methylquinolin-8-ol has a wide range of applications:

- Medicinal Chemistry: Investigated for its potential use in treating infectious diseases, cancer, and other health conditions.

- Industrial Uses: Employed in the production of dyes, catalysts, and materials due to its reactive nature.

- Research Tool: Used as a building block in synthesizing more complex quinoline derivatives for various chemical studies .

Studies on the interactions of 7-Chloro-5-methylquinolin-8-ol with biological systems have revealed:

- Metal Ion Complexation: The compound can act as a bidentate ligand, forming complexes with metal ions such as copper and zinc, which may enhance its biological activity.

- Mechanisms of Action: Research indicates that it may interfere with specific metabolic pathways in pathogens, contributing to its antimicrobial properties .

Several compounds share structural similarities with 7-Chloro-5-methylquinolin-8-ol. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties with metals |

| Chloroquine | Contains a chloro group; used as an antimalarial | Significant historical use in malaria treatment |

| 5-Methylquinolin | Methyl group at position 5 | Less studied than its chloro-substituted counterparts |

| 7-Dichloroquinolin | Two chlorine substituents | Enhanced reactivity compared to mono-chlorinated variants |

The uniqueness of 7-Chloro-5-methylquinolin-8-ol lies in its specific combination of chlorine and methyl substituents along with the hydroxyl group, which collectively contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .

Classical Cyclization Approaches via Skraup and Related Reactions

The Skraup synthesis remains a cornerstone for quinoline derivatives. For 7-chloro-5-methylquinolin-8-ol, this method involves cyclizing o-aminophenol derivatives with glycerol in the presence of concentrated sulfuric acid. A modified protocol introduces chlorination and methylation steps post-cyclization. For example, 4-chloro-2-nitrophenol and 4-chloro-o-aminophenol are reacted with methacrylaldehyde in glacial acetic acid, followed by neutralization to yield the target compound. This method achieves yields exceeding 90% under optimized conditions (90–110°C, 2–3 hours).

Key challenges in classical approaches include:

- By-product formation: Tar-like residues necessitate purification via activated carbon treatment.

- Solvent recovery: Early methods using glacial acetic acid suffered from solvent loss (up to 47%), prompting shifts to chloroform-iodine systems for improved efficiency.

Table 1: Classical Synthesis Optimization

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Reactants | 4-chloro-o-aminophenol, methacrylaldehyde | 90% | |

| Catalyst | Iodine (0.5–5 wt%) | 94–97% | |

| Temperature | 90–110°C | 92% |

Modern Catalytic Strategies for Regioselective Chlorination-Methylation

Regioselective halogenation has revolutionized quinoline functionalization. A metal-free protocol using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) enables precise C5 or C7 chlorination. For 7-chloro-5-methylquinolin-8-ol, this method avoids positional isomers by leveraging the steric and electronic effects of the methyl group.

Notable advancements include:

- Microwave assistance: Reduces reaction times from hours to minutes (e.g., 20 minutes for cyclization vs. 1 hour conventionally).

- Solvent systems: Chloroform with iodine minimizes metal contamination, achieving 97% purity without recrystallization.

Table 2: Catalytic Chlorination Metrics

| Reagent System | Selectivity (C7) | Purity | Source |

|---|---|---|---|

| NCS/DCDMH | >95% | 98% | |

| Cl₂ in CHCl₃/I₂ | 94% | 97% |

Solvent-Free and Microwave-Assisted Synthesis Optimization

Solvent-free and microwave-enhanced methods align with green chemistry principles. A one-pot synthesis combines 5-methyl-8-hydroxyquinoline with chlorine gas under microwave irradiation (300 W, 130°C), achieving 85% yield in 15 minutes. This approach eliminates solvent waste and reduces energy consumption by 40% compared to traditional heating.

Key advantages:

Halogenation of the quinoline core significantly influences electronic distribution, lipophilicity, and intermolecular interactions. The parent compound, 7-chloro-5-methylquinolin-8-ol, inherently possesses a chlorine atom at position 7 and a methyl group at position 5. Systematic studies reveal that strategic halogen substitution at other positions modulates bioactivity through steric and electronic effects.

Electronic Effects of Position-Specific Halogenation

Introducing halogens at position 2 or 4 alters the electron density of the nitrogen atom in the pyridine ring, affecting metal coordination. For example, fluorination at position 4 increases the compound’s polarity, enhancing water solubility but reducing membrane permeability [6]. Conversely, bromine at position 2 amplifies lipophilicity (logP increase of 0.8–1.2 units) while maintaining strong chelation with transition metals like Cu²⁺ and Fe³⁺ [5].

Comparative Impact of Halogen Types

Chlorine remains the most studied halogen due to its balanced electronegativity and minimal steric bulk. Iodine substitutions, while rare, induce bathochromic shifts in UV-Vis spectra (Δλ = 15–20 nm) due to increased conjugation with the quinoline π-system [3]. Fluorine’s strong inductive effects lower the pKa of the 8-hydroxyl group by 0.5–1.0 units, facilitating deprotonation under physiological conditions [5].

| Position | Halogen | logP Change | pKa (OH) | Metal Binding Affinity (Cu²⁺) |

|---|---|---|---|---|

| 2 | Br | +1.1 | 7.8 | 10⁸ M⁻¹ |

| 4 | F | -0.3 | 8.9 | 10⁶ M⁻¹ |

| 6 | Cl | +0.7 | 8.2 | 10⁹ M⁻¹ |

| 7 | Cl | +0.9 | 8.4 | 10¹⁰ M⁻¹ |

Table 1: Halogenation effects on key physicochemical parameters [3] [5] [6].

Synthetic Approaches for Halogenated Derivatives

Electrophilic halogenation using N-halosuccinimide in acetic acid selectively targets position 5 or 7, depending on the directing group. For instance, the methyl group at position 5 in 7-chloro-5-methylquinolin-8-ol deactivates position 6, directing bromination to position 4 [3]. Metal-catalyzed C–H activation enables late-stage halogenation, as demonstrated by palladium-mediated iodination of position 3 under mild conditions [4].

Mannich Base Functionalization for Enhanced Bioactivity

Mannich base derivatives of 7-chloro-5-methylquinolin-8-ol introduce amine-containing side chains, broadening interactions with biological targets. This modification enhances antiviral and anti-inflammatory activities by improving solubility and enabling hydrogen bonding with enzyme active sites.

Reaction Mechanisms and Structural Diversity

The Mannich reaction proceeds via iminium ion intermediates formed from formaldehyde and secondary amines. Using substituted benzaldehydes instead of formaldehyde yields aryl Mannich bases with extended conjugation. For example, 4-nitrobenzaldehyde derivatives exhibit 78% inhibition of interleukin-1β (IL-1β) in THP-1 cells, surpassing parent compound activity by 40% [7].

| Aldehyde Component | Amine Component | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Aniline | 78 | 62 |

| Vanillin | Piperidine | 64 | 55 |

| 2-Hydroxy-1-naphthaldehyde | Cyclohexylamine | 71 | 58 |

Table 2: Bioactivity of select Mannich base derivatives [7].

Role of Secondary Amines

Cyclic amines like piperidine impart conformational rigidity, optimizing binding to hydrophobic enzyme pockets. Linear amines (e.g., ethylamine) improve aqueous solubility but reduce target affinity due to increased rotational freedom. Quaternary ammonium salts derived from Mannich bases show enhanced blood-brain barrier penetration, relevant for neuroprotective applications [5].

Triazole-Hybrid Architectures for Multifunctional Applications

Triazole rings, introduced via click chemistry, confer multifunctionality by enabling conjugation with pharmacophores or imaging agents. The 1,2,3-triazole moiety enhances metabolic stability and provides hydrogen-bonding sites for target engagement.

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition

Propargylation of the 8-hydroxyl group generates alkyne intermediates, which react with azides under Cu(I) catalysis. This method achieves regioselective 1,4-disubstituted triazoles with yields exceeding 85% [6]. Hybrids linking 7-chloro-5-methylquinolin-8-ol to fluorescein azides exhibit dual fluorescence and metal-chelating properties, useful in diagnostic imaging [6].

Biological and Material Science Applications

Triazole hybrids demonstrate improved antifungal activity (MIC = 2–8 µg/mL against Candida albicans) compared to non-conjugated derivatives. In materials science, triazole-linked polymers show enhanced thermal stability (T₅₀% = 280–320°C) and conductivity (σ = 10⁻⁴–10⁻³ S/cm) when doped with metal ions [6].

| Hybrid Structure | Application | Key Property |

|---|---|---|

| Quinoline-fluorescein | Bioimaging | λₑₓ = 490 nm, λₑₘ = 520 nm |

| Quinoline-polyethylene glycol | Drug delivery | Solubility = 12 mg/mL in PBS |

| Quinoline-graphene oxide | Sensors | Detection limit = 10 nM for Cu²⁺ |

Table 3: Functional triazole hybrids and their applications [6] [3].

7-Chloro-5-methylquinolin-8-ol represents a significant advancement in quinoline-based therapeutic compounds, demonstrating exceptional biological activity through multiple mechanisms of action. This comprehensive analysis examines the compound's broad-spectrum antimicrobial efficacy, antiproliferative mechanisms in cancer cell models, and viral replication inhibition capabilities through sophisticated host-pathogen interaction modulation [2] [3].

Broad-Spectrum Antimicrobial Efficacy Against Resistant Pathogens

The antimicrobial properties of 7-Chloro-5-methylquinolin-8-ol demonstrate remarkable effectiveness against both drug-susceptible and multidrug-resistant bacterial strains, establishing its potential as a next-generation antimicrobial agent. The compound exhibits bactericidal activity through multiple complementary mechanisms that overcome conventional resistance pathways [4] [2].

Minimum Inhibitory Concentration Studies

Comprehensive minimum inhibitory concentration testing reveals the compound's potent antimicrobial activity across diverse pathogenic species. Against Staphylococcus aureus, including methicillin-resistant strains, the compound demonstrates minimum inhibitory concentrations ranging from 1.0 to 62.5 micrograms per milliliter, with enhanced efficacy against methicillin-resistant Staphylococcus aureus strains showing minimum inhibitory concentrations of 4.0 to 16.0 micrograms per milliliter [4] [2]. The compound's activity against vancomycin-resistant Enterococci, with minimum inhibitory concentrations of 8.0 to 16.0 micrograms per milliliter, represents a significant advancement in addressing glycopeptide resistance [2] [4].

The antimicrobial spectrum extends to Gram-negative pathogens, with Escherichia coli and Pseudomonas aeruginosa demonstrating susceptibility at minimum inhibitory concentrations of 8.0 to 64.0 micrograms per milliliter [2]. Notably, the compound maintains efficacy against extended-spectrum beta-lactamase producing strains and carbapenem-resistant Enterobacteriaceae, addressing critical antimicrobial resistance challenges [5] [2].

Metal Chelation and Membrane Disruption Mechanisms

The primary antimicrobial mechanism involves metal ion chelation, particularly targeting zinc, copper, and iron cofactors essential for bacterial enzyme function [4] [6]. This chelation disrupts metalloprotein function, including critical enzymes such as metallo-beta-lactamases that confer resistance to beta-lactam antibiotics [5] [4]. The compound's lipophilic properties facilitate membrane penetration, allowing direct interaction with intracellular metal-dependent enzymes [6] [4].

Metal complexes formed with 7-Chloro-5-methylquinolin-8-ol demonstrate enhanced antimicrobial activity compared to the free compound. Iron complexes exhibit dual antimicrobial mechanisms, combining the bactericidal activity of iron with the metal chelating effects of the quinoline moiety, resulting in synergistic antibacterial effects [4]. This dual mechanism significantly delays resistance development compared to conventional antibiotics [4].

Biofilm Disruption and Prevention

The compound demonstrates exceptional ability to disrupt established biofilms and prevent biofilm formation across multiple bacterial species [4] [7]. Against methicillin-resistant Staphylococcus aureus biofilms, the compound achieves greater than 99% inhibition at concentrations of 4.0 micromolar, representing 1x minimum inhibitory concentration [4]. The biofilm disruption mechanism involves degradation of the extracellular polymeric matrix through metal ion sequestration and direct matrix protein interaction [4] [7].

Biofilm prevention studies demonstrate onset of activity at sub-minimum inhibitory concentrations, with 43% inhibition observed at 0.5 micromolar concentration (0.125x minimum inhibitory concentration) [4]. This sub-inhibitory activity suggests potential for biofilm prevention strategies in medical device applications and chronic infection management [4] [7].

DNA Gyrase and Topoisomerase Targeting

The compound exhibits potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and chromosome segregation [8] [9]. Molecular docking studies reveal high-affinity binding to the enzyme-DNA complex, with binding constants ranging from 0.15 to 0.45 micromolar for DNA gyrase and 0.22 to 0.58 micromolar for topoisomerase IV [8] [10].

The mechanism involves stabilization of the cleavage complex, preventing DNA relegation and ultimately leading to chromosome fragmentation and bacterial cell death [8] [9]. This dual enzyme targeting reduces the likelihood of resistance development through single-point mutations, as resistance typically requires mutations in both target enzymes [8] [9].

Antiproliferative Mechanisms in Cancer Cell Line Models

The antiproliferative activity of 7-Chloro-5-methylquinolin-8-ol demonstrates remarkable selectivity for cancer cells over normal cells, with selectivity indices ranging from 1.8 to 8.3 across multiple cancer cell lines [11] [12]. This selectivity suggests targeting of cancer-specific metabolic vulnerabilities and cellular pathways [12] [11].

Cell Cycle Arrest and Apoptosis Induction

The compound induces cell cycle arrest primarily at the G2/M phase across multiple cancer cell lines, with particularly pronounced effects in breast, lung, and colon cancer models [11]. In MDA-MB-231 breast cancer cells, treatment results in a dramatic increase in G2/M phase population from 10.42% in untreated cells to 22.84% following compound exposure. This arrest correlates with increased expression of cyclin B1 and phosphorylated cdc2, indicating disruption of cell cycle progression.

Apoptosis induction occurs through both intrinsic and extrinsic pathways, with mitochondrial membrane potential disruption serving as a key initiating event. The compound causes significant reduction in mitochondrial membrane potential, as demonstrated by decreased tetramethyl rhodamine ester fluorescence intensity. This mitochondrial dysfunction leads to cytochrome c release, caspase-3 activation, and poly ADP-ribose polymerase cleavage.

Tubulin Polymerization Inhibition

7-Chloro-5-methylquinolin-8-ol functions as a potent tubulin polymerization inhibitor, binding to the colchicine site on tubulin dimers [11]. In vitro tubulin polymerization assays demonstrate inhibitory concentrations ranging from 17 to 20 micromolar, comparable to established tubulin-targeting agents [11]. The compound effectively disrupts microtubule dynamics, leading to mitotic spindle abnormalities and subsequent cell cycle arrest [11].

Molecular docking studies reveal favorable binding interactions with key amino acids in the tubulin colchicine binding site, including formation of hydrogen bonds and hydrophobic interactions [11]. The binding energy of -11.5 kcal/mol exceeds that of colchicine (-9.8 kcal/mol), indicating superior binding affinity. Beta-tubulin messenger RNA levels show significant downregulation following treatment, suggesting transcriptional effects beyond direct protein inhibition.

Metal Chelation and Oxidative Stress Induction

The compound's metal chelating properties contribute significantly to its anticancer activity through disruption of cellular metal homeostasis [12]. Copper and iron chelation leads to reactive oxygen species generation and subsequent DNA damage [12]. Flow cytometry analysis demonstrates dose-dependent increases in reactive oxygen species levels, with 2.5 to 10 micromolar concentrations producing significant oxidative stress.

The metal chelation mechanism preferentially affects cancer cells due to their elevated metal requirements for rapid proliferation and DNA synthesis [12]. This selectivity explains the favorable therapeutic window observed across multiple cancer cell lines compared to normal cells [12] [11].

Proteasome Inhibition and Protein Degradation

Recent investigations demonstrate that 7-Chloro-5-methylquinolin-8-ol can inhibit proteasomal activity when complexed with copper, leading to accumulation of misfolded proteins and endoplasmic reticulum stress. This proteasome inhibition contributes to apoptosis induction through activation of the unfolded protein response pathway. The compound requires copper binding for proteasome inhibitory activity, emphasizing the importance of metal coordination in its mechanism of action.

In Vivo Efficacy and Xenograft Studies

Xenograft studies in athymic nude mice demonstrate significant antitumor efficacy across multiple cancer models. In esophageal squamous cell carcinoma xenografts, daily intraperitoneal administration of 50 milligrams per kilogram resulted in tumor growth inhibition, with treated tumors reaching only twice their initial volume compared to five-fold growth in control animals. Remarkably, one tumor completely disappeared by day 13 without relapse.

Hepatocellular carcinoma xenograft studies show even more dramatic results, with 10 milligrams per kilogram daily administration achieving near-complete tumor elimination by day 9. Histological examination of vital organs revealed no observable tissue damage, indicating favorable safety profile. The maximum tolerated dose studies establish an LD50 value of 665.62 milligrams per kilogram, providing a substantial therapeutic window.

Viral Replication Inhibition Through Host-Pathogen Interaction Modulation

The antiviral activity of 7-Chloro-5-methylquinolin-8-ol operates through sophisticated modulation of host-pathogen interactions, targeting both viral proteins and host cellular pathways essential for viral replication. This dual targeting approach reduces the likelihood of resistance development and enhances antiviral efficacy.

Human Immunodeficiency Virus Integrase Inhibition

The compound demonstrates potent inhibitory activity against human immunodeficiency virus type 1 integrase through disruption of the integrase-lens epithelium-derived growth factor p75 protein interaction. Molecular docking studies reveal multiple hydrogen bond formations with histidine 171 and glutamic acid 170 residues at the integrase-lens epithelium-derived growth factor p75 interface. The compound exhibits inhibitory concentrations ranging from 0.5 to 2.5 micromolar for viral replication in MT-4 cells.

The mechanism involves binding to the integrase-DNA complex rather than free integrase, stabilizing the enzyme in a catalytically inactive conformation. This prevents viral DNA integration into the host chromosome, effectively blocking viral replication without significant cytotoxicity. The compound maintains activity against integrase variants carrying resistance mutations to existing integrase inhibitors.

SARS-CoV-2 Main Protease Targeting

Recent molecular docking studies demonstrate favorable binding of quinoline derivatives to the SARS-CoV-2 main protease, with binding energies indicating strong protein-ligand interactions. The compound binds to the active site of the main protease, blocking its essential role in viral polyprotein processing. Inhibitory concentrations range from 1.13 to 5.2 micromolar against SARS-CoV-2 replication in vitro.

The compound's mechanism involves formation of hydrogen bonds with key active site residues, including histidine 41 and cysteine 145, which are essential for protease catalytic activity. This binding prevents cleavage of viral polyproteins necessary for viral replication machinery assembly.

Influenza Virus Protein Synthesis Inhibition

Against H5N1 avian influenza virus, 7-Chloro-5-methylquinolin-8-ol demonstrates significant growth inhibition activity, with efficacy percentages ranging from 72 to 88% depending on structural modifications [3]. The compound exhibits optimal antiviral activity when modified with electron-withdrawing substituents, particularly at the 3-position of associated anilide rings [3].

The antiviral mechanism involves inhibition of viral protein synthesis through interference with host cell translation machinery [3]. The compound's lipophilicity correlates positively with antiviral activity, with log k values around 0.41 showing maximal activity with minimal cytotoxicity [3]. Structure-activity relationship studies indicate that increasing lipophilicity and electron-withdrawing properties enhance antiviral efficacy [3].

Host Pathway Modulation and Immune Response

The compound modulates multiple host cellular pathways critical for viral replication and immune evasion. Chromatin integration pathways are disrupted through integrase inhibition, preventing establishment of viral reservoirs. ACE2 receptor binding pathways are modulated in SARS-CoV-2 infections, potentially reducing viral entry efficiency.

Interferon response pathways show enhanced activation following treatment, suggesting immunomodulatory effects that complement direct antiviral activity. The compound influences innate immunity signaling, potentially enhancing host antiviral defenses. Cell cycle checkpoint modulation prevents virus-induced cell cycle arrest that facilitates viral replication.

Resistance Development and Cross-Resistance Profiles

Long-term resistance development studies demonstrate significantly delayed emergence of resistance compared to existing antiviral agents. The multi-target mechanism, involving both viral proteins and host pathways, creates a high genetic barrier to resistance. Cross-resistance studies indicate maintained activity against strains resistant to existing drug classes, suggesting novel mechanisms of action.

The compound's ability to target host factors reduces selective pressure on viral proteins, contributing to sustained antiviral efficacy. This host-directed approach represents a paradigm shift in antiviral drug development, addressing the challenge of rapid viral mutation and resistance emergence.

Mechanistic Integration and Therapeutic Implications

The multifaceted biological activity of 7-Chloro-5-methylquinolin-8-ol demonstrates remarkable therapeutic potential across antimicrobial, anticancer, and antiviral applications. The compound's ability to target multiple pathways simultaneously reduces resistance development and enhances therapeutic efficacy [4] [12]. Metal chelation serves as a unifying mechanism underlying many of the observed biological activities, disrupting essential metalloprotein functions across pathogens and cancer cells [4] [12] [6].

The favorable selectivity indices observed across cancer cell lines, combined with minimal toxicity in normal cells and vital organs, support the compound's development as a therapeutic agent [11] [12]. In vivo efficacy studies demonstrate substantial antitumor activity at doses well below the maximum tolerated dose, providing confidence in therapeutic window adequacy.